Givinostat hydrochloride monohydrate, also known as ITF-2357, is a potent histone deacetylase inhibitor with significant anti-inflammatory and antineoplastic properties. It primarily targets histone deacetylase 1 and histone deacetylase 3, exhibiting inhibitory concentrations (IC50) of approximately 198 nM and 157 nM, respectively. This compound has been investigated for its therapeutic potential in various conditions, including muscular dystrophies and neurodegenerative diseases.
Source: Givinostat hydrochloride monohydrate is derived from the synthesis of hydroxamic acid derivatives coupled with naphthylamine derivatives . The compound is commercially available and can be sourced from chemical suppliers.
Classification: Givinostat is classified as a histone deacetylase inhibitor, which plays a crucial role in regulating gene expression by modifying chromatin structure. It falls under the category of small molecules used in therapeutic applications for cancer and inflammatory diseases .
The synthesis of givinostat hydrochloride monohydrate involves a multi-step process that includes the formation of hydroxamic acid derivatives. Key steps include:
This method allows for the production of high-purity givinostat suitable for pharmaceutical applications.
Givinostat hydrochloride monohydrate has a complex molecular structure characterized by the following:
These structural characteristics play a vital role in the compound's interaction with biological targets.
Givinostat hydrochloride monohydrate participates in various chemical reactions, including:
These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic development.
The primary mechanism of action of givinostat involves the inhibition of histone deacetylases, which leads to an increase in acetylation levels of histones. This process results in altered gene expression profiles associated with inflammatory responses and cell proliferation:
This mechanism underlies its therapeutic potential in treating conditions characterized by chronic inflammation and malignancy.
Givinostat hydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Givinostat hydrochloride monohydrate has several scientific uses:
Givinostat hydrochloride monohydrate (ITF2357) is a hydroxamate-based pan-inhibitor of zinc-dependent histone deacetylases (HDACs), exhibiting distinct selectivity across Class I and Class II isoforms. Biochemical profiling reveals potent inhibition of Class I HDACs, with IC₅₀ values of 198 nM for HDAC1 and 157 nM for HDAC3, indicating high affinity for nuclear enzymes central to epigenetic regulation [6] [8]. For Class II enzymes, it demonstrates moderate activity against HDAC6 (IC₅₀: 315 nM) and weaker inhibition of HDAC4 (IC₅₀: 1,059 nM), reflecting its preferential targeting of cytoplasmic and nuclear Class IIb isoforms over Class IIa [6] [10]. This selectivity profile is concentration-dependent; at higher therapeutic concentrations, Givinostat broadens its inhibitory scope, transitioning from isoform-selective to pan-HDAC inhibition [2].
Table 1: HDAC Isoform Inhibition Profile of Givinostat Hydrochloride Monohydrate
HDAC Class | Isoform | IC₅₀ (nM) | Biological Role |
---|---|---|---|
Class I | HDAC1 | 198 | Core chromatin repression |
HDAC2 | 325 | Transcriptional silencing | |
HDAC3 | 157 | Nuclear receptor signaling | |
HDAC8 | 854 | Cell cycle regulation | |
Class IIa | HDAC4 | 1,059 | Muscle differentiation |
HDAC5 | 532 | Cardiac development | |
HDAC7 | 524 | Endothelial function | |
HDAC9 | 541 | T-cell regulation | |
Class IIb | HDAC6 | 315 | Cytoplasmic α-tubulin deacetylation |
HDAC10 | 340 | DNA repair | |
Class IV | HDAC11 | 292 | Interleukin regulation |
Data synthesized from enzymatic assays using recombinant human HDACs [6] [8] [10].
Givinostat induces hyperacetylation of histone H3 (AcH3) by blocking HDAC catalytic sites, thereby preventing lysine deacetylation. This increases chromatin accessibility and alters transcriptional programs. In vivo studies using rodent models of myocardial infarction demonstrate that Givinostat (10 mg/kg, intraperitoneal) significantly elevates AcH3 levels in cardiac tissue within 3 days, persisting for 30 days post-treatment. This correlates with functional recovery, evidenced by improved fractional shortening (28.5% vs. 22.1% in controls) [9]. Conversely, in hypoxic-ischemic brain injury models, untreated animals show a 50% reduction in AcH3 at day 5 post-injury, which Givinostat reverses to baseline levels, confirming its ability to restore epigenetic homeostasis [4].
The dynamics of AcH3 modulation are time-dependent and tissue-specific:
Table 2: Temporal Dynamics of Histone H3 Acetylation Under Givinostat Treatment
Biological Context | Time Point | AcH3 Change vs. Control | Functional Outcome |
---|---|---|---|
Myocardial infarction (mouse) | Day 3 | ↑ 2.1-fold | Reduced TUNEL⁺ cardiomyocytes |
Day 30 | ↑ 1.8-fold | 37% reduction in fibrosis | |
Hypoxic-ischemic brain (rat) | Day 5 | Restoration to baseline | Partial rescue of microglial-neuron interactions |
Hepatic stellate cells (human) | 24h in vitro | ↑ 3.5-fold | Suppression of α-SMA, Col1α1 |
Data derived from Western blot and immunohistochemical analyses [3] [4] [9].
Givinostat disrupts inflammatory cascades by transcriptionally repressing cytokines via HDAC-dependent and independent mechanisms. At nanomolar concentrations (50–100 nM), it reduces lipopolysaccharide (LPS)-induced interleukin secretion in human peripheral blood mononuclear cells (PBMCs), with IL-1β suppressed by >70% and TNF-α by >60% [6] [8]. This occurs through:
In Duchenne muscular dystrophy (DMD), constitutive HDAC overexpression represses muscle regeneration factors. Givinostat normalizes this dysregulation, decreasing TNF-α and IL-6 mRNA by 40–50% in dystrophic muscle, concurrently enhancing follistatin expression to promote myogenesis [1]. Similarly, in hepatic fibrosis, it suppresses Dmkn, Msln, and Upk3b genes in stellate cells, inhibiting TGF-β1-induced collagen deposition [3].
Table 3: Cytokine Modulation by Givinostat Across Disease Models
Disease Model | Target Cytokine/Pathway | Change vs. Control | Mechanistic Insight |
---|---|---|---|
LPS-stimulated PBMCs | IL-1β | ↓ >70% | HDAC1/3 blockade inhibits NF-κB |
TNF-α | ↓ >60% | Reduced TLR4 signaling | |
Duchenne muscular dystrophy | TNF-α, IL-6 | ↓ 40–50% | Restored satellite cell differentiation |
Myocardial infarction | IL-1α/β, F4/80 | ↓ 55–65% | M1→M2 macrophage polarization |
Liver fibrosis | Dmkn, Msln, Upk3b | ↓ 60–75% | Inactivation of fibrogenic HSCs |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7